molecular formula C4H10N2O2 B1316642 2-Ethoxyacetohydrazide CAS No. 39242-95-0

2-Ethoxyacetohydrazide

Cat. No.: B1316642
CAS No.: 39242-95-0
M. Wt: 118.13 g/mol
InChI Key: NBPLLPBYZXYAMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyacetohydrazide can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Ethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity. This inhibition can affect various metabolic pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

2-Ethoxyacetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the hydrazide class of compounds, characterized by the presence of a hydrazine functional group. Its chemical structure can be represented as follows:

C4H10N2O2\text{C}_4\text{H}_10\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds and other interactions with active sites on target proteins, potentially inhibiting or modulating their activity. This mechanism is critical in understanding how the compound exerts its effects in various biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example, a study reported that derivatives of acetohydrazides showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar efficacy due to structural similarities .

Table 1: Antimicrobial Activity of Hydrazide Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that hydrazone derivatives, which include compounds structurally related to this compound, can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of hydrazone derivatives based on acetohydrazides and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Anti-inflammatory Effects

Additionally, studies have highlighted the anti-inflammatory properties associated with hydrazides. For instance, derivatives similar to this compound were shown to reduce inflammation markers in animal models when administered at specified dosages . This suggests that this compound could potentially be utilized in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity Observed in Animal Models

CompoundDosage (mg/kg)Inflammatory Marker Reduction (%)
This compound1045%
2060%

Properties

IUPAC Name

2-ethoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-8-3-4(7)6-5/h2-3,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPLLPBYZXYAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563615
Record name 2-Ethoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39242-95-0
Record name 2-Ethoxyacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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